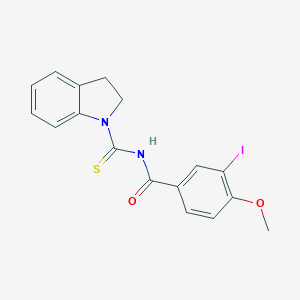

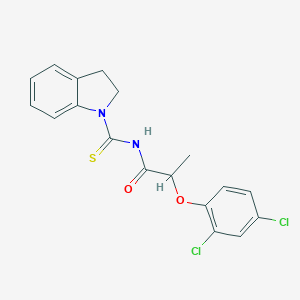

N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Molecular Interaction and Structural Analysis

The investigation of molecular structures and interactions is a crucial application of N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methoxybenzamide and its analogs. For instance, in the study by Karabulut et al. (2014), the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined using single crystal X-ray diffraction and DFT calculations. This research highlights the significance of intermolecular interactions in influencing the molecular geometry of compounds, providing valuable insights into the design of novel molecules with desired properties (Karabulut, H. Namli, R. Kurtaran, L. Yıldırım, J. Leszczynski, 2014).

Antimicrobial and Antiparasitic Activities

Derivatives of N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methoxybenzamide exhibit promising antimicrobial and antiparasitic activities. Research by Restrepo et al. (2018) demonstrated that novel iodotyramides, structurally related to N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methoxybenzamide, showed significant activity against protozoan parasites such as Plasmodium falciparum, Leishmania panamensis, and Trypanosoma cruzi without being hemolytic over RBCs. This illustrates the compound's potential as an anti-parasitic agent (Restrepo, Surmay, Jaramillo, Restrepo, 2018).

Anticancer Properties

The modification and synthesis of indapamide derivatives, related to N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methoxybenzamide, have shown potential in anticancer research. Yılmaz et al. (2015) synthesized derivatives that demonstrated proapoptotic activity on melanoma cell lines, indicating their potential as anticancer agents. Compound 12 (SGK 266) in particular exhibited significant anticancer activity with low micromolar IC50 values against melanoma cancer cell lines, showcasing the therapeutic potential of these compounds in cancer treatment (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, Küçükgüzel, 2015).

Imaging and Diagnostic Applications

Compounds structurally similar to N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methoxybenzamide have been explored for their imaging and diagnostic applications. For example, Eisenhut et al. (2000) studied radioiodinated N-(dialkylaminoalkyl)benzamides for their uptake in melanoma metastases, indicating the role of such compounds in improving melanoma imaging and potentially aiding in targeted therapy (Eisenhut, Hull, Mohammed, Mier, Lay, Just, Gorgas, Lehmann, Haberkorn, 2000).

Corrosion Inhibition

N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methoxybenzamide and its derivatives also find applications in industrial processes, such as corrosion inhibition. Esmaeili et al. (2015) reported the efficacy of thiocarbohydrazides, structurally akin to N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methoxybenzamide, in inhibiting carbon steel corrosion in hydrochloric acid solution, demonstrating the compound's utility in materials science and engineering (Esmaeili, Neshati, Yavari, 2015).

Propriétés

IUPAC Name |

N-(2,3-dihydroindole-1-carbothioyl)-3-iodo-4-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15IN2O2S/c1-22-15-7-6-12(10-13(15)18)16(21)19-17(23)20-9-8-11-4-2-3-5-14(11)20/h2-7,10H,8-9H2,1H3,(H,19,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQOTNRUYRQINA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC(=S)N2CCC3=CC=CC=C32)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15IN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B467425.png)

![N-({[4-(1-piperidinylsulfonyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B467430.png)

![N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B467431.png)

![N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B467479.png)

![N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B467481.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B467486.png)

![3-chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B467501.png)

![3-chloro-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B467502.png)

![N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B467524.png)